1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Catalog No.
S12698714
CAS No.
M.F
C12H20ClN5
M. Wt
269.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-py...

Product Name

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C12H19N5.ClH/c1-10(2)17-7-5-11(15-17)8-13-9-12-4-6-14-16(12)3;/h4-7,10,13H,8-9H2,1-3H3;1H

InChI Key

SZQVNIQQZFRNEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=NN2C.Cl

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound notable for its dual pyrazole moieties. Its molecular formula is C12H20N5C_{12}H_{20}N_5 with a molecular weight of approximately 269.77 g/mol. The compound features a branched isopropyl group and two distinct pyrazole rings, which contribute to its unique chemical properties and potential biological activities. The structural complexity of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be attributed to the presence of amine and pyrazole functional groups. Common reactions include:

  • Alkylation: The amine group can undergo alkylation reactions, allowing the introduction of various substituents.
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex structures, particularly with aldehydes or ketones.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole rings can act as nucleophiles, engaging in substitution reactions with electrophilic species.

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that compounds similar to 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Pyrazoles are often investigated for their potential to modulate inflammatory pathways.

The specific biological activity of this compound requires further investigation through in vitro and in vivo studies.

The synthesis of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves several steps:

  • Preparation of Pyrazole Intermediates: Starting materials such as hydrazine derivatives are reacted with carbonyl compounds to form the pyrazole rings.
  • Formation of the Amine Linkage: The amine group is introduced through reductive amination or direct amination techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

This compound has potential applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.
  • Biological Research: It can be used in studies aimed at understanding the mechanisms of action of similar compounds.

Interaction studies involving 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine focus on its binding affinity and activity against various biological targets. Techniques such as molecular docking, surface plasmon resonance, and enzyme inhibition assays are commonly employed to elucidate these interactions. Understanding how this compound interacts with enzymes or receptors can provide insights into its therapeutic potential.

Several compounds share structural similarities with 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-fluorophenyl)-N-[isopropylpyrazol]-methanamineC14H19ClFN3C_{14}H_{19}ClFN_3Contains a fluorophenyl group; studied for anticancer properties
2-[5-(4-fluorophenyl)-3-isopropylpyrazol]pyrazineC15H18F2N4C_{15}H_{18}F_2N_4Exhibits different electronic properties due to additional fluorine atoms
3-(isopropylpyrazol)-2-methylphenamineC13H18N4C_{13}H_{18}N_4Features an additional methyl group on the phenyl ring

Uniqueness

The uniqueness of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine lies in its specific substitution pattern and the presence of both isopropyl and methyl groups attached to the pyrazole rings. This arrangement enhances its potential interactions with biological targets compared to similar compounds, making it a valuable candidate for further research in drug development and material science.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

269.1407234 g/mol

Monoisotopic Mass

269.1407234 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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